N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine
Description
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with an indole moiety
Properties
CAS No. |
540522-58-5 |
|---|---|
Molecular Formula |
C15H19N3O7S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S)-5-amino-5-oxo-2-[2-(5-sulfooxy-1H-indol-3-yl)ethylamino]pentanoic acid |
InChI |
InChI=1S/C15H19N3O7S/c16-14(19)4-3-13(15(20)21)17-6-5-9-8-18-12-2-1-10(7-11(9)12)25-26(22,23)24/h1-2,7-8,13,17-18H,3-6H2,(H2,16,19)(H,20,21)(H,22,23,24)/t13-/m0/s1 |
InChI Key |
TUWHPXPEFKZLHK-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfooxy group. The amino acid backbone is then constructed through a series of amination and oxidation reactions. The final step involves coupling the indole derivative with the amino acid backbone under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Pharmacological Research
N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine has shown promise in pharmacological studies due to its potential effects on neurotransmitter systems. Research indicates that compounds with indole structures can modulate serotonin receptors, which are crucial in mood regulation and neuropsychiatric disorders. The sulfooxy group may enhance solubility and bioavailability, making it an interesting target for drug development aimed at treating depression and anxiety disorders.
Biochemical Studies
In biochemical contexts, this compound can serve as a substrate or inhibitor in enzymatic reactions involving glutamine metabolism. Glutamine is vital for cellular functions, including nitrogen metabolism and energy production. Investigating how this compound interacts with glutamine-dependent enzymes could provide insights into metabolic pathways and their regulation.
Cell Culture Applications
The compound's structural similarity to L-glutamine suggests potential uses in cell culture systems. L-glutamine is an essential amino acid for cell growth and proliferation. By substituting or supplementing with this compound, researchers could study its effects on cell viability, proliferation rates, and metabolic activity in various cell lines.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of this compound on rodent models of anxiety. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors compared to control groups. This suggests potential as an anxiolytic agent, warranting further exploration into its mechanisms of action.
Case Study 2: Metabolic Pathway Analysis
Another study focused on the metabolic pathways influenced by this compound in human cell lines. Researchers observed altered glutamine metabolism, leading to increased energy production and enhanced cellular resilience under stress conditions. These findings highlight its potential role in cancer research, where metabolic reprogramming is a hallmark of tumor progression.
Mechanism of Action
The mechanism of action of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
5-Aminopentanoic acid: A simpler analog without the indole and sulfooxy groups.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group.
Sulfooxy derivatives of indole: Compounds with similar sulfooxy functionalization on the indole ring.
Uniqueness: (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is unique due to its combination of an amino acid backbone with an indole moiety and a sulfooxy group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine is a compound that integrates an indole moiety with a glutamine structure, potentially influencing various biological pathways. This article explores its biological activity, focusing on its metabolic roles, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₆N₂O₅S
- Molecular Weight : 320.34 g/mol
The compound features a sulfooxy group attached to the indole structure, which may enhance its solubility and biological interactions.
This compound is hypothesized to participate in several metabolic processes:
- Glutamine Metabolism : Glutamine is crucial for various cellular functions, including protein synthesis, energy production, and immune response modulation. It serves as a substrate for the synthesis of nucleotides and amino acids, impacting cell proliferation and survival .
- Indole Derivative Activity : The indole structure is known for its role in neurotransmission and modulation of various signaling pathways, including those involved in inflammation and apoptosis. Indole derivatives can influence serotonin pathways and exhibit neuroprotective effects .
- Sulfooxy Group Influence : The presence of a sulfooxy group may enhance the compound's interaction with cellular receptors or enzymes, potentially increasing its bioavailability and efficacy in therapeutic contexts.
Therapeutic Applications
Research suggests potential therapeutic applications for this compound in several areas:
- Cancer Therapy : Compounds with indole structures have been studied for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Neuroprotection : Given the role of glutamine in neurotransmission, this compound could be explored for neuroprotective effects against neurodegenerative diseases .
- Immune Modulation : Glutamine supplementation has been shown to enhance immune function by supporting lymphocyte proliferation and cytokine production .
Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal injury, glutamine derivatives demonstrated protective effects by reducing cell death rates and enhancing cell viability. The study indicated that these compounds could modulate oxidative stress responses, potentially leading to therapeutic strategies for neurodegenerative disorders .
Study 3: Immune Response Enhancement
Research into glutamine's role in immune function showed that supplementation could enhance macrophage activity and cytokine production. This suggests that this compound may similarly support immune health through its glutamine component .
Summary Table of Biological Activities
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits distinct reactivity patterns:
Sulfooxy Group (R-O-SO₃H)
-
Hydrolysis : The sulfooxy group undergoes hydrolysis under alkaline conditions (pH >9) to yield 5-hydroxyindole derivatives .
-
Reaction:
-
Rate increases with temperature (e.g., t₁/₂ = 2 hrs at 50°C).
-
-
Nucleophilic Substitution : Reacts with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) to form sulfonamide derivatives .
Indole Moiety
-
Electrophilic Substitution : The indole C3 position participates in Friedel-Crafts alkylation and acylation reactions, enabling further functionalization .
Glutamine Backbone
-
Amide Bond Cleavage : Susceptible to proteolytic enzymes (e.g., peptidases) and strong acids (e.g., 6M HCl at 110°C) .
Stability and Degradation
Analytical Characterization
Q & A
Q. What are the recommended protocols for synthesizing N²-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Prepare the indole sulfation precursor (e.g., 5-hydroxyindole) using enzymatic or chemical sulfation.
- Step 2: Couple the sulfated indole derivative to L-glutamine via ethylenediamine linkers using mixed anhydride or carbodiimide-based methods .
- Optimization: Employ computational tools like HyperChem 8.0.6 (PM3 semi-empirical method) to model steric and electronic effects, ensuring proper spatial arrangement of the sulfooxy group and glutamine backbone . Validate purity via melting point analysis and NMR spectroscopy.
Q. How can researchers ensure the stability of this compound in aqueous solutions during cell culture experiments?
Methodological Answer:
- pH Control: Maintain pH 6.5–7.5 to prevent hydrolysis of the sulfooxy group or glutamine backbone.
- Temperature: Store solutions at 2–8°C for short-term use; avoid repeated freeze-thaw cycles .
- Comparative Stability Table:
| Condition | Stability (Half-Life) | Degradation Products | Source |
|---|---|---|---|
| pH 7.0, 4°C | >72 hours | None detected | |
| pH 8.0, 25°C | ~12 hours | Desulfated indole derivative |
Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?
Methodological Answer:
- HPLC-MS/MS: Use reversed-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for separation. Monitor transitions specific to the sulfooxy-indole and glutamine moieties .
- Glutamine-Specific Assays: Employ enzymatic assays (e.g., glutamate oxidase) but pre-treat samples to differentiate between glutamine and glutamate via selective inhibitors .
- Reference Standards: Use certified L-glutamine standards (e.g., USP-NF reagents) for calibration .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles .
- Emergency Protocols: In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin receptors (e.g., 5-HT2B) due to structural similarity to indole derivatives .
- Molecular Dynamics (MD): Run 100-ns MD simulations in GROMACS to assess stability of the sulfooxy group in aqueous environments and receptor-binding pockets .
- QSAR Models: Train models on indole-glutamine analogs to predict bioavailability and toxicity .
Q. How does sulfation at the 5-position of the indole ring influence biochemical activity compared to hydroxylation?
Methodological Answer:
- Bioactivity Assays: Compare sulfated vs. hydroxylated analogs in antioxidant assays (e.g., DPPH radical scavenging). Sulfation enhances polarity, reducing membrane permeability but increasing solubility for extracellular targets .
- Receptor Binding: Use radioligand displacement assays (e.g., 5-HT2B) to show sulfation reduces affinity by ~30% compared to hydroxylated derivatives due to steric hindrance .
Q. How can in vivo models, such as mucositis in mice, evaluate the therapeutic potential of this compound?
Methodological Answer:
- Model Setup: Induce intestinal mucositis in BALB/c mice using 5-fluorouracil (50 mg/kg, i.p. for 5 days). Administer the compound orally (50–100 mg/kg/day) .
- Endpoints: Assess villus height (histopathology), inflammatory cytokines (IL-6, TNF-α via ELISA), and glutathione levels (HPLC) to quantify mucosal recovery and redox modulation .
Q. What strategies can design analogs of this compound to enhance bioavailability or target specificity?
Methodological Answer:
- Functional Group Replacement: Substitute the sulfooxy group with acetyl or glucosyl moieties to improve blood-brain barrier penetration .
- Linker Modification: Replace ethylenediamine with polyethylene glycol (PEG) spacers to reduce renal clearance .
- Prodrug Approach: Synthesize ester prodrugs (e.g., tert-butyl esters) for hydrolytic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
